3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
Beschreibung
3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole is a complex organic compound that features a pyrazole core substituted with fluorophenyl, methoxymethyl pyrrolidinyl, and methoxyphenyl groups
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-28-16-17-10-11-26(13-17)14-19-15-27(21-6-8-22(29-2)9-7-21)25-23(19)18-4-3-5-20(24)12-18/h3-9,12,15,17H,10-11,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOSTDGASPOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, methoxymethyl pyrrolidinyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs for various diseases.
Medicine
In medicine, this compound could be investigated for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound’s unique chemical properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole include other pyrazole derivatives with various substitutions. Examples include:
- 3-(4-Chlorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
- 3-(3-Fluorophenyl)-4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
Uniqueness
The uniqueness of 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
